molecular formula C14H17N5O5S B2940242 4-methoxy-1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034488-59-8

4-methoxy-1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2940242
CAS No.: 2034488-59-8
M. Wt: 367.38
InChI Key: KOIUMINNWZBSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with methoxy and methyl groups at positions 4 and 1, respectively. A key structural motif is the azetidine-1-carbonyl linker connecting the pyridinone ring to a sulfonated 4-methyl-1,2,4-triazole moiety.

The sulfonyl group enhances polarity and may influence solubility or binding affinity, while the azetidine ring introduces conformational rigidity. The methyl substituents likely improve metabolic stability. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL and visualization via ORTEP-3 .

Properties

IUPAC Name

4-methoxy-1-methyl-5-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O5S/c1-17-7-10(11(24-3)4-12(17)20)13(21)19-5-9(6-19)25(22,23)14-16-15-8-18(14)2/h4,7-9H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIUMINNWZBSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The target compound shares functional and structural similarities with several heterocyclic derivatives reported in the literature (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula (Calculated MW) Key Functional Groups Synthesis Method Biological Activity (If Reported)
Target Compound C₁₆H₁₈N₄O₅S (378.41 g/mol) Pyridinone, azetidine, triazole, sulfonyl Likely multi-step coupling reactions Hypothesized kinase inhibition
4-(4-Methyl-2-(Methylamino)Thiazol-5-yl)-2-((4-Methyl-3-(Morpholinosulfonyl)Phenyl)Amino)Pyrimidine-5-Carbonitrile C₂₁H₂₂N₈O₃S₂ (522.59 g/mol) Pyrimidine, thiazole, sulfonyl, morpholine Condensation of acrylonitrile derivatives Kinase inhibitor (specific targets N/A)
5-Cyclopropyl-2-(4-(2,4-Difluorophenoxy)-3-Isopropoxy-5-Methyl-1H-Pyrazol-1-yl)Pyridine C₂₂H₂₂F₂N₂O₂ (408.43 g/mol) Pyridine, pyrazole, cyclopropyl, fluoroaryl High-temperature coupling (180°C, 6 hr) DHODH inhibition (IC₅₀ ~10–100 nM)
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)Ethyl]Amino}Ethylidene)-5-(4-Methoxyphenyl)-2-(4-Nitrophenyl)Pyrazol-3-One C₂₂H₂₀N₆O₄ (448.44 g/mol) Pyrazol-3-one, imidazole, nitroaryl, methoxy Multi-step cyclization Anticandidal activity (MIC ~8 µg/mL)
Key Observations:

Heterocyclic Diversity : The target compound’s triazole-sulfonyl-azetidine motif is distinct from thiazole-sulfonyl () or pyrazole-aryl () systems. These groups are critical for target selectivity and potency.

Synthetic Routes : Similar to , the target compound likely requires high-temperature coupling and chromatographic purification. However, its azetidine linker may necessitate specialized reagents (e.g., carbonyldiimidazole) for amidation .

Bioactivity: While direct data for the target compound is unavailable, sulfonated triazoles and pyridinones are associated with kinase inhibition (e.g., JAK2/STAT3 pathways) .

Physicochemical and Pharmacokinetic Properties

Solubility: The sulfonyl group in the target compound enhances hydrophilicity compared to purely aromatic analogues (e.g., pyridine derivatives in ). However, the azetidine and methyl groups may offset this, reducing aqueous solubility relative to morpholine-containing compounds () . Metabolic Stability: Methyl substituents on the pyridinone and triazole rings likely mitigate oxidative metabolism, a feature shared with cyclopropyl-containing derivatives () .

Crystallographic and Computational Analysis

The target compound’s structure determination would rely on SHELX programs for refinement , as seen in analogous studies. For example, used similar tools to resolve imidazole-containing pyrazolones, highlighting the importance of hydrogen-bonding networks in crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.